(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a structural framework commonly associated with steroids and related derivatives. The molecule features a fused tetracyclic ring system with a ketone group at positions 1 and 7, along with a methyl substituent at the 11a position. Its stereochemistry (3aS,3bS,11aS) distinguishes it from other stereoisomers, influencing its conformational stability and biological interactions.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,13S,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16-,18+/m1/s1 |
InChI Key |
BHTWZQKERRCPRZ-NUJGCVRESA-N |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@H]1CCC2=O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione typically involves multiple steps, including cyclization and oxidation reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with steroid derivatives, particularly androstenedione (17-ketotestosterone) and related diones. Below is a detailed comparison based on substituents, stereochemistry, and functional properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Positioning: The 11a-methyl group in the target compound replaces the 9a,11a-dimethyl configuration in androstenedione. The 1,7-dione arrangement diverges from androstenedione’s 3,17-dione, shifting electron density and redox properties. This could influence metabolic stability or reactivity in biological systems.
Stereochemical Impact :
- The 3bS configuration in the target compound contrasts with 3bR in androstenedione, leading to distinct three-dimensional conformations. Computational modeling suggests this may affect interactions with hydrophobic pockets in steroid-binding proteins .
Biological Activity :
- Androstenedione is a well-characterized intermediate in testosterone synthesis, whereas the target compound’s biological role remains understudied. Preliminary in vitro studies suggest weaker binding to androgen receptors compared to androstenedione, possibly due to the absence of the Δ⁴ double bond .
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis involves stereoselective methylation at 11a, requiring chiral catalysts to maintain the (3aS,3bS,11aS) configuration. Yields are typically lower (~40%) compared to androstenedione derivatives (~70%) due to competing epimerization .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) data predict a higher melting point (>180°C) for the target compound versus androstenedione, attributed to reduced methyl crowding enhancing lattice stability.
- Gaps in Data: No peer-reviewed studies directly address its pharmacokinetics or toxicity, highlighting the need for further investigation.
Biological Activity
The compound (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula: C₁₉H₁₈O₂
- Molecular Weight: 286.35 g/mol
- CAS Number: Not specified in the search results.
The compound's structure features multiple fused rings typical of phenanthrene derivatives. This configuration is essential for its interactions with biological targets.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain aromatase inhibitors derived from phenanthrene frameworks effectively inhibit the proliferation of estrogen-dependent breast cancer cells (MCF-7) by blocking estrogen synthesis pathways .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Exemestane | MCF-7 | 55 | Aromatase inhibition |
| 6-Methylideneandrosta-1,4-diene-3,17-dione | MCF-7 | 99 | Aromatase inhibition |
| (3aS,3bS)-Compound | MCF-7 | TBD | TBD |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in steroid metabolism. Inhibitors targeting aromatase and related enzymes are crucial in the treatment of hormone-sensitive cancers. The inhibition mechanism typically involves binding to the active site of these enzymes and preventing substrate conversion .
Study on Aromatase Inhibition
A study focused on the design and evaluation of novel aromatase inhibitors demonstrated that compounds structurally similar to (3aS,3bS)-compound significantly reduced cell proliferation in MCF-7 cells. The study provided detailed dose-response curves and highlighted the importance of structural modifications in enhancing biological activity .
Phospholipidosis Prediction
Another relevant study investigated the inhibition of lysosomal phospholipase A2 (PLA2G15) by cationic amphiphilic drugs. While not directly related to (3aS,3bS)-compound's structure, the findings suggest that similar compounds could potentially lead to phospholipidosis through enzyme inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
